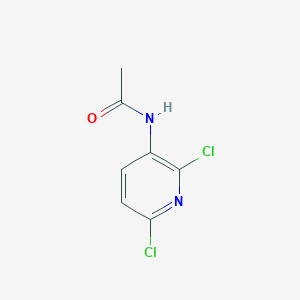

N-(2,6-Dichloropyridin-3-yl)acetamide

Description

N-(2,6-Dichloropyridin-3-yl)acetamide is a pyridine-based acetamide derivative characterized by two chlorine atoms at the 2- and 6-positions of the pyridine ring and an acetamide group at the 3-position.

Properties

Molecular Formula |

C7H6Cl2N2O |

|---|---|

Molecular Weight |

205.04 g/mol |

IUPAC Name |

N-(2,6-dichloropyridin-3-yl)acetamide |

InChI |

InChI=1S/C7H6Cl2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |

InChI Key |

HDVOIMDTRXHDQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine-Based Acetamides

Pyridine derivatives with acetamide groups exhibit diverse properties depending on substituent patterns:

Key Insights :

Pyridazinone Derivatives with Acetamide Moieties

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , exhibit agonist activity for formyl peptide receptors (FPR2), inducing calcium mobilization and chemotaxis in neutrophils .

Comparison :

- Core Structure: Pyridazinone rings introduce additional hydrogen-bonding sites (C=O groups) compared to pyridine, enhancing interactions with biological targets.

- Substituent Effects: Methoxybenzyl groups in pyridazinones contribute to receptor specificity, whereas dichloropyridine in the target compound may prioritize steric effects over hydrogen bonding .

Benzothiazole Acetamide Derivatives

European Patent EP3348550A1 describes benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) with trifluoromethyl and methoxyphenyl substituents. These compounds are designed for enhanced metabolic resistance and bioavailability .

Structural Contrasts :

Chloroacetamide Herbicides

Compounds like alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid are herbicidal chloroacetamides with bulky aromatic substituents .

Agrochemical Relevance :

- Target Specificity : Alachlor’s diethylphenyl group enables soil adsorption, while dichloropyridine in the target compound may alter environmental persistence.

- Reactivity : Chloroacetamide herbicides undergo nucleophilic substitution at the α-carbon, a reactivity less likely in dichloropyridine derivatives due to electron withdrawal from the ring .

Isoindolinone-Piperidinone Chloroacetamides

Compounds like 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide feature complex polycyclic structures with multiple hydrogen-bonding sites .

Functional Differences :

- Solubility: Piperidinone and isoindolinone rings increase polarity, contrasting with dichloropyridine’s hydrophobicity.

- Biological Targets : These compounds are designed for protein degradation (e.g., PROTACs), whereas dichloropyridine derivatives may lack such specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.